molecular formula C17H18N6O3S B2511492 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-sulfamoylbenzyl)pyridazine-3-carboxamide CAS No. 1351614-75-9

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-sulfamoylbenzyl)pyridazine-3-carboxamide

Cat. No.: B2511492
CAS No.: 1351614-75-9
M. Wt: 386.43
InChI Key: VPIOJGCVCONMQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-sulfamoylbenzyl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C17H18N6O3S and its molecular weight is 386.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pyrazole Derivatives in Medicinal Chemistry

Pyrazole derivatives are pivotal in the realm of medicinal chemistry due to their pharmacophore properties, which make them a crucial element in the development of a wide range of biologically active compounds. Their versatility is highlighted in their application across different therapeutic areas, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anti-HIV activities. The synthesis of pyrazole-based heterocycles involves condensation and cyclization processes, using common reagents such as phosphorus oxychloride, dimethyl formamide, and hydrazine, to yield compounds with substantial biological activities. These synthetic strategies extend the heterocyclic system categories, providing a foundation for designing more active biological agents through modification and derivatization processes (Dar & Shamsuzzaman, 2015).

Heterocyclic N-oxide Molecules in Organic Synthesis and Catalysis

Heterocyclic N-oxide derivatives, including pyridazine N-oxides, are known for their synthetic versatility and biological importance. These compounds serve as intermediates in organic synthesis, catalysis design, and medicinal applications, demonstrating potent anticancer, antibacterial, and anti-inflammatory activities. Their utility spans metal complexes formation, asymmetric synthesis, and the development of novel drug candidates, showcasing the broad application potential of heterocyclic N-oxide motifs (Li et al., 2019).

Pyrazine Derivatives as Energetic Materials

In the field of high-energy density materials (HEDMs), pyrazine derivatives, particularly those containing high nitrogen content, have garnered attention for their application in propellants, explosives, and gas generators. These compounds are evaluated for their synthetic methods, structural analysis, and performance characteristics, including sensitivity, thermal, and detonation properties. The utilization of azine energetic compounds aims at enhancing burning rates, reducing sensitivity, and improving detonation performance, indicating their significant potential in energetic material applications (Yongjin & Shuhong, 2019).

Properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-N-[(4-sulfamoylphenyl)methyl]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3S/c1-11-9-12(2)23(22-11)16-8-7-15(20-21-16)17(24)19-10-13-3-5-14(6-4-13)27(18,25)26/h3-9H,10H2,1-2H3,(H,19,24)(H2,18,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPIOJGCVCONMQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.